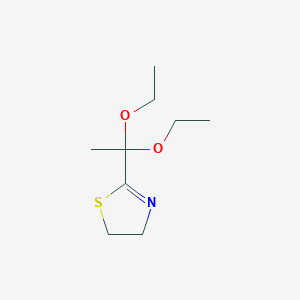
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole typically involves the reaction of 2-(1,1-dimethoxyethyl)thiazole with appropriate reagents under controlled conditions. One common method involves the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the ketone thus prepared .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Thiazole derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dimethoxyethyl)thiazole: A closely related compound with similar chemical properties.
2-Acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole: Another thiazole derivative with different functional groups and applications.
Uniqueness
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole is unique due to the presence of the diethoxyethyl group, which imparts distinct chemical reactivity and potential applications compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
29926-40-7 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
2-(1,1-diethoxyethyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H17NO2S/c1-4-11-9(3,12-5-2)8-10-6-7-13-8/h4-7H2,1-3H3 |
InChI Key |
PRFSNOJQABDUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=NCCS1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


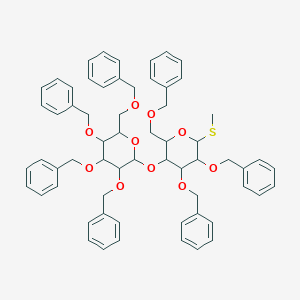
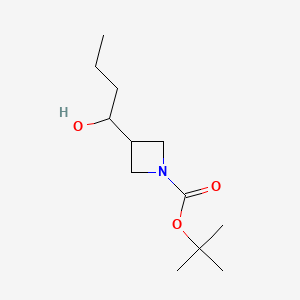
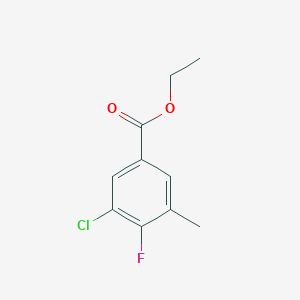
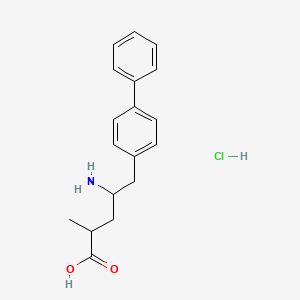

![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)

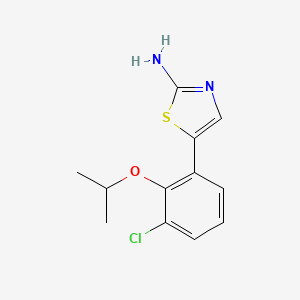
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)

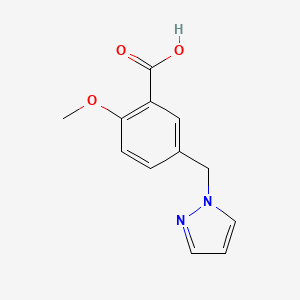
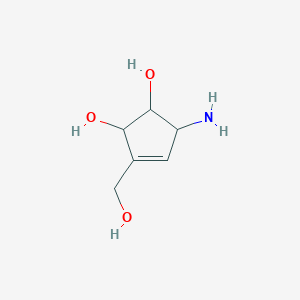

![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)
